molecular formula C16H11NO2S3 B2809554 (E)-3-(3-acetylphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one CAS No. 868147-30-2

(E)-3-(3-acetylphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one

Cat. No. B2809554
M. Wt: 345.45
InChI Key: HMXKTLDLHVPHME-NTEUORMPSA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding the methods used to create the compound. This can include the types of reactions used, the reagents and catalysts involved, and the conditions under which the synthesis occurs .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include its reactivity with other substances, the conditions under which it reacts, and the products formed .


Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility in various solvents, and its spectral properties .

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been synthesized through various methods, including reactions with ethyl chloroacetate and ω-bromomethyl aryl ketones, yielding derivatives like l-(thiophen-2-ylmethylene)-thiosemicarbazone. These methods are crucial for elucidating the structure of synthesized compounds through mass spectral fragmentation patterns (Mohamed, Unis, & El-Hady, 2006).

Photophysical Properties and Viscosity Studies

  • The compound is part of novel chromophores studied for their absorption and emission wavelengths, demonstrating significant intramolecular charge transfer characteristics. These properties are essential for applications in photophysical studies and viscosity-induced emission investigations (Jachak et al., 2021).

Anticancer and Antiangiogenic Effects

  • Certain derivatives of this compound exhibit notable anticancer and antiangiogenic effects against transplantable mouse tumors. They show potential in inhibiting tumor growth and tumor-induced angiogenesis, suggesting their usefulness in anticancer therapy (Chandrappa et al., 2010).

Antimicrobial Activity

  • Derivatives of this compound have been evaluated for their antimicrobial activity. They demonstrate efficacy against various bacteria and fungi, suggesting potential use in developing new antibacterial and antifungal agents (B'Bhatt & Sharma, 2017).

Apoptotic Effects in Leukemia Cells

  • Specific derivatives have been found to induce apoptosis in mammalian leukemia cells, showing potential as selective antileukemic agents. These findings are significant for developing new cancer therapies (Senkiv et al., 2016).

Antifibrotic and Anticancer Potential

  • The compound's derivatives have been investigated for their antifibrotic and anticancer activities. Some derivatives exhibit significant antifibrotic potential without scavenging superoxide radicals, offering a promising avenue for future therapeutic applications (Kaminskyy et al., 2016).

Safety And Hazards

Safety and hazard analysis involves understanding the potential risks associated with the compound. This can include its toxicity, flammability, and any precautions that need to be taken when handling it .

properties

IUPAC Name

(5E)-3-(3-acetylphenyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO2S3/c1-10(18)11-4-2-5-12(8-11)17-15(19)14(22-16(17)20)9-13-6-3-7-21-13/h2-9H,1H3/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMXKTLDLHVPHME-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N2C(=O)C(=CC3=CC=CS3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC(=CC=C1)N2C(=O)/C(=C\C3=CC=CS3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(3-acetylphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one

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